(2S)-2-(aminomethyl)butanoic Acid

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Choose (2S)-2-(aminomethyl)butanoic acid (CAS 538368-15-9) for your chiral synthesis needs. As a single (S)-enantiomer, it ensures precise stereochemical control critical for drug discovery, peptide engineering, and GABA receptor research. Substituting with racemic mixtures (CAS 4385-92-6) introduces unwanted stereoisomers, compromising biological activity. Our ≥98% pure material guarantees reproducible results in asymmetric synthesis and peptidomimetic development.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 538368-15-9
Cat. No. B1354131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(aminomethyl)butanoic Acid
CAS538368-15-9
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCC(CN)C(=O)O
InChIInChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyHBICVCPHTYGKKD-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(Aminomethyl)butanoic Acid (CAS 538368-15-9): Sourcing and Technical Baseline


(2S)-2-(Aminomethyl)butanoic acid (CAS 538368-15-9), also known as (S)-2-aminomethyl butyric acid, is a chiral β-amino acid derivative with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It features a single stereocenter in the (S)-configuration, which is critical for its role as a chiral building block and intermediate in organic and pharmaceutical synthesis . This compound is structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and its pharmaceutical analogue Gabapentin, and is utilized in research areas including peptide synthesis, drug discovery, and studies of metabolic pathways .

Why Generic Substitution Fails for (2S)-2-(Aminomethyl)butanoic Acid (CAS 538368-15-9): The Critical Role of Stereochemistry and Purity


Generic substitution of (2S)-2-(Aminomethyl)butanoic acid with racemic mixtures or alternative β-amino acid building blocks is not scientifically valid due to the strict stereochemical requirements of its intended applications. The (2S)-enantiomer possesses a specific three-dimensional orientation that dictates its interaction with chiral biological targets, such as enzyme active sites and receptors, whereas the (2R)-enantiomer may exhibit drastically different or even antagonistic biological activity . As a chiral building block in peptide and pharmaceutical synthesis, the use of the racemate (CAS 4385-92-6) would introduce unwanted stereoisomers, leading to unpredictable biological outcomes, reduced efficacy, and the potential for off-target effects in downstream applications . Furthermore, for reliable and reproducible research, high enantiomeric purity is non-negotiable; vendors typically supply this compound at purities of 95% or 98%, and substitution with lower-grade material risks experimental failure and data invalidation .

Quantitative Differentiation of (2S)-2-(Aminomethyl)butanoic Acid (CAS 538368-15-9) Against Key Comparators


Enantiomeric Purity as a Critical Differentiator for Chiral Synthesis

The (2S)-2-(Aminomethyl)butanoic acid is distinguished from its racemic mixture (CAS 4385-92-6) and the (2R)-enantiomer (CAS 255871-58-0) by its defined stereochemistry. In chiral synthesis, the use of a single, pure enantiomer is mandatory to avoid the formation of diastereomeric products. The (2S)-form is specifically identified as the biologically active enantiomer . While direct quantitative data from head-to-head studies are absent in the public literature, the fundamental principle of stereochemical control dictates a 100% difference in the biological or catalytic outcome when comparing a single enantiomer to its racemate (which is a 50:50 mixture of (2S) and (2R) forms) .

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Structural Differentiation from Gabapentin Hydrochloride

(2S)-2-(Aminomethyl)butanoic acid is a structural analogue of γ-aminobutyric acid (GABA). It is distinguished from the pharmaceutical agent Gabapentin hydrochloride (2-(Aminomethyl)butanoic acid hydrochloride, CAS 98137-47-4) by its free base form. While the hydrochloride salt is a marketed drug for epilepsy and neuropathic pain, the free base (2S)-2-(aminomethyl)butanoic acid serves as the core chiral scaffold for research and further derivatization . The free base allows for greater synthetic flexibility compared to the pre-formed salt, as it can be incorporated into diverse molecular architectures without the constraint of the hydrochloride counterion .

GABA Analogue Neuropharmacology Structural Biology

Differentiation from Other β-Amino Acid Building Blocks

As a β-amino acid, (2S)-2-(Aminomethyl)butanoic acid offers distinct conformational properties compared to standard α-amino acids. Its incorporation into peptides can induce specific secondary structures, such as β-sheet or turn motifs, and enhance metabolic stability due to resistance to proteolytic enzymes . While direct comparative data on conformational effects are not available for this specific compound, class-level evidence from β-amino acid research demonstrates that substituting an α-amino acid with a β-amino acid can increase peptide half-life by orders of magnitude in biological fluids [1].

Peptide Synthesis β-Amino Acids Unnatural Amino Acids

Key Research and Industrial Applications for (2S)-2-(Aminomethyl)butanoic Acid (CAS 538368-15-9)


Asymmetric Synthesis of Chiral Pharmaceuticals

(2S)-2-(Aminomethyl)butanoic acid is utilized as a chiral building block in the asymmetric synthesis of pharmaceutical candidates. Its single (S)-enantiomer ensures the introduction of the desired stereochemistry into complex molecular frameworks, which is essential for achieving target biological activity and minimizing off-target effects .

Synthesis of Metabolically Stable Peptidomimetics

As a β-amino acid, (2S)-2-(Aminomethyl)butanoic acid is incorporated into peptide chains to create peptidomimetics with enhanced resistance to proteolytic degradation. This application is critical for developing peptide-based therapeutics with improved pharmacokinetic profiles .

Research Tool in GABAergic System Studies

The compound serves as a research tool for studying the GABAergic neurotransmitter system. As a structural analogue of GABA, it can be used in electrophysiological and binding studies to investigate GABA receptor function and modulation, providing insights relevant to neurological disorders such as epilepsy and anxiety .

Intermediate for Custom Chemical Synthesis

The free base form of (2S)-2-(Aminomethyl)butanoic acid is a versatile intermediate for custom organic synthesis. Its amino and carboxylic acid functional groups can be selectively protected and manipulated, enabling its incorporation into a wide variety of chemical libraries for drug discovery and material science applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-(aminomethyl)butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.